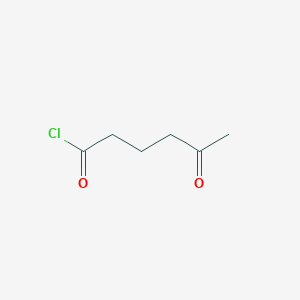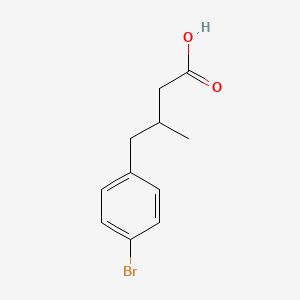
Ethyl 2-(5-amino-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-amino-1H-indol-1-yl)acetate is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance. This particular compound features an indole core substituted with an amino group at the 5-position and an acetic acid ethyl ester moiety at the 1-position. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction. For example, nitration of the indole core can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.
Attachment of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be introduced through esterification. This involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position. Reagents such as halogens (chlorine, bromine) can be used under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound, such as amines from nitro groups.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-amino-1H-indol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to mimic the structure of natural ligands, enabling it to bind to and modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
5-Bromoindole: A halogenated indole derivative used in various chemical syntheses.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
Uniqueness: Ethyl 2-(5-amino-1H-indol-1-yl)acetate is unique due to the presence of both an amino group and an acetic acid ethyl ester moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl 2-(5-aminoindol-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8,13H2,1H3 |
Clave InChI |
FWOUVCXOJRQVQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















